Chloromethyl Diethylcarbamate

Description

The exact mass of the compound Chloromethyl Diethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chloromethyl Diethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl Diethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

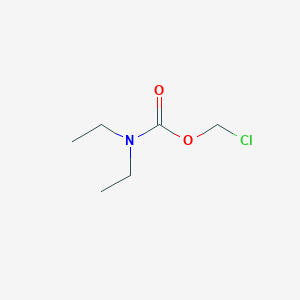

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-3-8(4-2)6(9)10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYBDSYHTPGUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564193 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133217-92-2 | |

| Record name | Chloromethyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl diethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chloromethyl Diethylcarbamate (CAS: 133217-92-2) for Drug Development Professionals

This guide provides a comprehensive technical overview of Chloromethyl Diethylcarbamate, a pivotal reagent in the design and synthesis of prodrugs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, strategic applications, and detailed methodologies necessary for the effective utilization of this compound.

Introduction: The Strategic Role of Chloromethyl Diethylcarbamate in Prodrug Design

Chloromethyl Diethylcarbamate (CAS: 133217-92-2) is a reactive chemical intermediate primarily employed in the synthesis of prodrugs.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a stable diethylcarbamate moiety, allows for the temporary masking of functional groups in parent drug molecules. This strategy is instrumental in overcoming numerous pharmacokinetic challenges, including poor solubility, extensive first-pass metabolism, and low bioavailability.[2]

The carbamate linkage introduced by this reagent is designed to be stable under physiological conditions but susceptible to enzymatic cleavage in vivo, releasing the active pharmaceutical ingredient (API) at the desired site of action.[3][4] This controlled release mechanism can significantly enhance the therapeutic index of a drug by improving its pharmacokinetic profile and reducing off-target toxicity.[5]

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of Chloromethyl Diethylcarbamate is essential for its safe and effective handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 133217-92-2 | [6] |

| Molecular Formula | C₆H₁₂ClNO₂ | [6] |

| Molecular Weight | 165.62 g/mol | [6] |

| Appearance | Colourless to Pale Yellow Oil | [7] |

| Synonyms | Diethyl-carbamic Acid Chloromethyl Ester, Chloromethyl N,N-diethylcarbamate | [6] |

| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [7] |

Synthesis of Chloromethyl Diethylcarbamate: A Step-by-Step Protocol

The most common and well-documented method for synthesizing Chloromethyl Diethylcarbamate involves the reaction of diethylamine with chloromethyl chloroformate.[6] This nucleophilic substitution reaction requires careful control of reaction parameters to ensure high yield and purity.

Reaction Scheme:

Caption: Synthesis of Chloromethyl Diethylcarbamate.

Detailed Experimental Protocol:

Materials:

-

Diethylamine

-

Chloromethyl chloroformate

-

Anhydrous chlorinated hydrocarbon solvent (e.g., dichloromethane)

-

Base (e.g., sodium acetate or a tertiary amine like triethylamine)

-

Reaction vessel with stirring and cooling capabilities

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve diethylamine in an anhydrous chlorinated hydrocarbon solvent.

-

Cool the solution to a temperature between -15°C and 5°C using an appropriate cooling bath.[6] This low temperature is crucial to minimize side reactions such as hydrolysis.[6]

-

Slowly add chloromethyl chloroformate to the cooled solution via a dropping funnel with vigorous stirring. The addition should be controlled to maintain the low reaction temperature.

-

Concurrently or subsequently, add a base to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed.[6] This drives the reaction to completion.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified period, monitoring the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove the salt byproduct and any remaining base.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude Chloromethyl Diethylcarbamate.

-

Further purification can be achieved by vacuum distillation if necessary.

Reactivity and Application in Prodrug Synthesis

The cornerstone of Chloromethyl Diethylcarbamate's utility lies in the high reactivity of its chloromethyl group towards nucleophiles.[6] This allows for the covalent attachment of the diethylcarbamoyloxymethyl promoiety to various functional groups present in drug molecules, such as hydroxyls, amines, and thiols.

Caption: General reaction of Chloromethyl Diethylcarbamate with a drug nucleophile.

Reaction with Hydroxyl Groups (Alcohols and Phenols)

Chloromethyl Diethylcarbamate reacts with the hydroxyl groups of alcohols and phenols in the presence of a base to form stable carbamate-linked prodrugs.

General Protocol:

-

Dissolve the hydroxyl-containing drug molecule in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile).

-

Add a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

-

To this mixture, add Chloromethyl Diethylcarbamate dropwise at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up typically involves quenching the reaction with water, extracting the product into an organic solvent, washing, drying, and concentrating.

-

Purify the resulting prodrug by column chromatography or recrystallization.

Reaction with Amino Groups (Primary and Secondary Amines)

The reaction with primary and secondary amines proceeds readily to form N-alkylated products.

General Protocol:

-

Dissolve the amine-containing drug and Chloromethyl Diethylcarbamate in an appropriate solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate or triethylamine, to act as an acid scavenger for the HCl produced.

-

Stir the reaction at room temperature or with mild heating.

-

Monitor the reaction's progress.

-

Upon completion, filter to remove inorganic salts and concentrate the filtrate.

-

Purify the crude product as needed.

Reaction with Thiol Groups

Thiols are excellent nucleophiles and react efficiently with Chloromethyl Diethylcarbamate to form thioethers.

General Protocol:

-

Dissolve the thiol-containing drug in a solvent such as ethanol or DMF.

-

Add a base (e.g., sodium hydroxide or potassium carbonate) to generate the more reactive thiolate anion.

-

Add Chloromethyl Diethylcarbamate to the solution and stir at room temperature.

-

Monitor the reaction until completion.

-

Work-up and purify the product using standard techniques.

In Vivo Cleavage: The Mechanism of Action

The therapeutic efficacy of a prodrug synthesized using Chloromethyl Diethylcarbamate is contingent upon its efficient in vivo conversion to the active drug. The diethylcarbamate linker is primarily cleaved by carboxylesterases, a class of enzymes abundant in the liver and plasma.[4][8][9]

Sources

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. FR2516075A1 - PROCESS FOR THE SYNTHESIS OF CHLOROMETHYL CHLOROFORMATE - Google Patents [patents.google.com]

- 8. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chloromethyl Diethylcarbamate (C6H12ClNO2)

Abstract

Chloromethyl Diethylcarbamate (CAS No. 133217-92-2) is a bifunctional organic compound of significant interest in modern medicinal chemistry and synthetic organic chemistry.[1] Possessing both a reactive chloromethyl group and a stable N,N-diethylcarbamate moiety, it serves as a crucial intermediate, particularly in the strategic design of prodrugs.[1][2][3] The carbamate structure, a hybrid of an ester and an amide, confers notable chemical and proteolytic stability, making it an ideal linker to enhance the pharmacokinetic properties of parent drug molecules.[2][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanistic applications in drug development, and essential safety and handling protocols, grounded in established scientific principles and authoritative data.

Core Chemical Identity and Physicochemical Properties

Chloromethyl Diethylcarbamate is a specialized reagent valued for its dual functionality. The chloromethyl group acts as a reactive electrophilic site for nucleophilic substitution, while the diethylcarbamate group provides stability and modulates the physicochemical properties of the resulting molecule.[2]

Table 1: Physicochemical Properties of Chloromethyl Diethylcarbamate

| Property | Value | Source(s) |

| IUPAC Name | chloromethyl N,N-diethylcarbamate | [6][7] |

| Synonyms | Diethyl-carbamic Acid Chloromethyl Ester, Chloromethyl n,n-diethyl carbamate | [3][7] |

| CAS Number | 133217-92-2 | [1][6][7] |

| Molecular Formula | C6H12ClNO2 | [1][6][7][8] |

| Molecular Weight | 165.62 g/mol | [1][6][7] |

| Appearance | Colourless to Pale Yellow Oil | [3] |

| Canonical SMILES | CCN(CC)C(=O)OCCl | [7][8] |

| InChI Key | INYBDSYHTPGUKO-UHFFFAOYSA-N | [6][8] |

Synthesis and Reaction Mechanism

The principal and most direct synthesis of Chloromethyl Diethylcarbamate involves the reaction between diethylamine and chloromethyl chloroformate.[9] This reaction is a classic example of nucleophilic acyl substitution.

Synthesis Pathway

The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the final carbamate product. An acid scavenger, such as a tertiary amine or excess diethylamine, is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Caption: Synthesis of Chloromethyl Diethylcarbamate.

Experimental Protocol: Synthesis of Chloromethyl Diethylcarbamate

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Preparation: Dissolve diethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.

-

Controlled Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of chloromethyl chloroformate (1.0 equivalent) in the same solvent dropwise via the dropping funnel.

-

Causality: Maintaining a low temperature is critical to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[10]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup and Purification: a. Quench the reaction by adding cold water. b. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure Chloromethyl Diethylcarbamate.

Core Application: A Cornerstone of Prodrug Design

The primary utility of Chloromethyl Diethylcarbamate is as a reactive intermediate for synthesizing carrier-linked prodrugs.[2] Prodrugs are inactive compounds that are metabolized in vivo to release the active parent drug, a strategy used to overcome issues of poor solubility, instability, or low bioavailability.[2]

Mechanism of Prodrug Linkage Formation

The compound's chloromethyl group is a potent electrophile. It readily reacts with nucleophilic functional groups (e.g., hydroxyls, amines, thiols) present on a parent drug molecule (Drug-XH) in a nucleophilic substitution reaction. This reaction covalently attaches the (diethylcarbamoyl)oxymethyl promoiety to the drug.

Caption: General workflow for prodrug synthesis.

Rationale for Carbamate Linkers in Drug Development

The carbamate linkage is not merely a connector; its chemical nature provides several strategic advantages:

-

Enhanced Stability: Carbamates exhibit greater resistance to hydrolysis by esterases compared to simple esters, increasing the stability of the prodrug in the gastrointestinal tract and during first-pass metabolism.[4][5]

-

Modulated Lipophilicity: The diethylcarbamate moiety can increase the lipophilicity of a polar parent drug, which can improve its ability to permeate cellular membranes and enhance oral bioavailability.[2]

-

Controlled Release: The carbamate bond is designed to be cleaved in vivo by specific enzymes or under certain physiological conditions, ensuring the release of the active drug at the desired site of action.[2]

This compound is noted as a related substance or impurity in the synthesis of Tenofovir Alafenamide, highlighting its relevance in the manufacturing of modern antiviral therapeutics.[7][11]

Analytical Methods and Quality Control

As a high-purity reference standard, Chloromethyl Diethylcarbamate is essential for analytical method development, validation, and routine quality control in pharmaceutical settings.[12] It is used to calibrate instruments and validate methods for impurity profiling and stability testing of active pharmaceutical ingredients (APIs).[12]

Common Analytical Techniques:

-

Chromatography: HPLC and GC are used for purity assessment and quantification.[12]

-

Mass Spectrometry: LC-MS is employed for identification and structural confirmation.[12]

-

Spectroscopy: NMR (¹H and ¹³C) and IR spectroscopy are used to elucidate and confirm the molecular structure.[10]

Safety, Handling, and Storage

Chloromethyl Diethylcarbamate is a hazardous chemical that requires strict adherence to safety protocols. It is classified as causing severe skin burns and eye damage.[6]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | Danger |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | Warning |

| Carcinogenicity (Suspected) | H351: Suspected of causing cancer. | Warning |

Source: ECHA C&L Inventory, Sigma-Aldrich SDS.[6]

Mandatory Handling and Emergency Procedures

1. Engineering Controls:

- Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[13]

- Ensure an eyewash station and safety shower are immediately accessible.[14]

2. Personal Protective Equipment (PPE):

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

- Eye Protection: Use chemical safety goggles or a face shield.[14]

- Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[14]

3. First Aid Measures:

- In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]

- In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[13]

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13][14]

- If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most. Seek immediate medical attention.[13]

4. Storage and Disposal:

- Storage: Store in a tightly closed container in a dry, well-ventilated area.[14] Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[14] Recommended storage is often in a refrigerator (2-8°C).[3]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not let the product enter drains.

Conclusion

Chloromethyl Diethylcarbamate stands out as a highly valuable and versatile reagent in the field of drug development. Its unique bifunctional structure enables the strategic synthesis of carbamate-linked prodrugs, offering a reliable method to enhance the stability, permeability, and overall pharmacokinetic profile of therapeutic agents. While its reactivity makes it an effective synthetic tool, it also necessitates rigorous safety and handling protocols. A thorough understanding of its properties, synthesis, and applications is therefore essential for any researcher or scientist working to advance the frontiers of medicinal chemistry.

References

- Chloromethyl N,N-Dimethylcarbam

-

Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem - NIH . (URL: [Link])

-

Chloromethyl diethylcarbamate (C6H12ClNO2) - PubChemLite . (URL: [Link])

-

CAS No : 133217-92-2 | Product Name : Chloromethyl Diethylcarbamate | Pharmaffiliates . (URL: [Link])

-

Understanding the Synthesis and Chemical Properties of Diethylcarbamoyl Chloride . (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . (URL: [Link])

-

Organic Syntheses Procedure (α-Halo Ethers) . (URL: [Link])

-

Diethylthiocarbamyl Chloride - Organic Syntheses Procedure . (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications . (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloromethyl Diethylcarbamate | LGC Standards [lgcstandards.com]

- 8. PubChemLite - Chloromethyl diethylcarbamate (C6H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. Diethyl-carbaMic Acid ChloroMethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Chloromethyl Diethylcarbamate | LGC Standards [lgcstandards.com]

- 12. Chloromethyl Diethylcarbamate - SRIRAMCHEM [sriramchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

Synthesis of Chloromethyl Diethylcarbamate: A Technical Guide for Pharmaceutical Development

Introduction: The Strategic Importance of Chloromethyl Diethylcarbamate in Prodrug Design

In the landscape of modern drug development, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles is paramount. Chloromethyl diethylcarbamate (C₆H₁₂ClNO₂) is a bifunctional reagent of significant interest, primarily serving as a critical intermediate in the synthesis of carbamate-based prodrugs.[1] The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to enhance cell membrane permeability.[2] This guide provides an in-depth exploration of the synthesis, mechanism, and application of chloromethyl diethylcarbamate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic process.

Molecular Profile:

| Property | Value | Source |

| CAS Number | 133217-92-2 | [3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| IUPAC Name | chloromethyl N,N-diethylcarbamate | [3] |

| Physical Form | Colourless to Pale Yellow Oil | [4] |

Core Synthesis: The Reaction of Diethylamine with Chloromethyl Chloroformate

The most established and widely utilized method for the synthesis of chloromethyl diethylcarbamate involves the reaction of diethylamine with chloromethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic chemistry.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloromethyl chloroformate. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated carbamate. A base is typically added to neutralize the generated hydrochloric acid, driving the reaction to completion.

Caption: Reaction mechanism for the synthesis of chloromethyl diethylcarbamate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and justifications for each manipulation.

Materials and Equipment:

-

Diethylamine

-

Chloromethyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet

-

Ice-salt bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Step-by-Step Methodology:

-

Inert Atmosphere and Anhydrous Conditions: Assemble the three-necked flask under a nitrogen atmosphere. It is crucial to maintain anhydrous conditions as chloromethyl chloroformate is sensitive to moisture.

-

Reagent Preparation: In the dropping funnel, prepare a solution of chloromethyl chloroformate in anhydrous DCM. In the reaction flask, dissolve diethylamine and the base in anhydrous DCM.

-

Controlled Addition and Temperature Management: Cool the reaction flask to between -15°C and 5°C using an ice-salt bath. This low temperature is critical to minimize the formation of byproducts. Slowly add the chloromethyl chloroformate solution from the dropping funnel to the stirred diethylamine solution. The rate of addition should be controlled to maintain the low temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up Procedure: Once the reaction is complete, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure chloromethyl diethylcarbamate as a colorless to pale yellow oil.[4]

Caption: Experimental workflow for the synthesis of chloromethyl diethylcarbamate.

Characterization of Chloromethyl Diethylcarbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Observed Feature | Typical Range/Value |

| ¹H NMR | -CH₂Cl Protons (singlet) | ~5.0-5.5 ppm[5] |

| -CH₂- (quartet) | ~3.3 ppm | |

| -CH₃ (triplet) | ~1.2 ppm | |

| ¹³C NMR | C=O Carbon | ~170-180 ppm[5] |

| -CH₂Cl Carbon | ~70-80 ppm | |

| -CH₂- Carbon | ~40-45 ppm | |

| -CH₃ Carbon | ~13-15 ppm | |

| IR Spectroscopy | C=O Stretch | ~1700-1740 cm⁻¹[5] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Isotopic pattern for Cl (3:1 ratio for M⁺ and M+2⁺)[4] |

Application in Drug Development: A Case Study of Bambuterol

Chloromethyl diethylcarbamate is a key intermediate in the synthesis of bambuterol, a long-acting beta-adrenoceptor agonist used in the treatment of asthma. Bambuterol is a prodrug of terbutaline. The carbamate groups in bambuterol are designed to be slowly hydrolyzed in the body, releasing the active drug terbutaline over an extended period. This prodrug strategy improves the oral bioavailability and duration of action of terbutaline. The synthesis involves the reaction of terbutaline with a carbamoylating agent, which can be prepared using chloromethyl diethylcarbamate.

Safety and Handling

Chloromethyl diethylcarbamate is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] Therefore, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases. The recommended storage temperature is 2-8°C.[4]

Conclusion: A Versatile Tool for the Medicinal Chemist

Chloromethyl diethylcarbamate is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its synthesis, while requiring careful control of reaction conditions, is based on fundamental and well-understood chemical principles. The ability to introduce a diethylcarbamoyloxymethyl moiety makes it an essential tool for the development of innovative prodrugs, ultimately contributing to the creation of safer and more effective therapeutics. This guide provides the foundational knowledge for the successful synthesis and application of this important chemical intermediate.

References

-

PubChem. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. Chloromethyl Diethylcarbamate | CAS No : 133217-92-2. Available from: [Link]

-

PubChem. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - Structure. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Label for Chloromethyl Diethylcarbamate. Available from: [Link]

-

Organic Syntheses. Ethyl N-methylcarbamate. Available from: [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. benchchem.com [benchchem.com]

- 6. PubChemLite - Chloromethyl diethylcarbamate (C6H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 7. Diethylcarbamyl chloride(88-10-8) 1H NMR spectrum [chemicalbook.com]

Chloromethyl Diethylcarbamate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Chloromethyl Diethylcarbamate

Introduction

Chloromethyl N,N-diethylcarbamate (CAS No. 133217-92-2) is a bifunctional organic compound of significant interest to the fields of organic synthesis and medicinal chemistry.[1] Possessing both a reactive chloromethyl group and a stable diethylcarbamate moiety, it serves as a crucial chemical intermediate, primarily for the introduction of the (diethylcarbamoyl)oxymethyl group into various molecular scaffolds.[2] Its utility is most pronounced in the development of prodrugs, where the carbamate group can modify the pharmacokinetic properties of a parent drug molecule.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of Chloromethyl Diethylcarbamate, intended for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide validated experimental insights, and ground all claims in authoritative references.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Chloromethyl Diethylcarbamate is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| IUPAC Name | chloromethyl N,N-diethylcarbamate | [3] |

| CAS Number | 133217-92-2 | [1][3][4][5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][3][4] |

| Molecular Weight | 165.62 g/mol | [1][3][4][5] |

| Appearance | Colourless to Pale Yellow Oil | [5] |

| Canonical SMILES | CCN(CC)C(=O)OCCl | [3][4] |

| InChI Key | INYBDSYHTPGUKO-UHFFFAOYSA-N | [3] |

| Storage | 2-8°C Refrigerator | [5] |

Synthesis of Chloromethyl Diethylcarbamate

The synthesis of Chloromethyl Diethylcarbamate, like its dimethyl analog, typically involves the reaction of a suitable chlorinating agent with diethylamine. A common and effective method is the reaction between chloromethyl chloroformate and diethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloromethyl chloroformate, leading to the formation of a tetrahedral intermediate which then collapses to yield the final product and hydrogen chloride.

Caption: Synthesis of Chloromethyl Diethylcarbamate.

Experimental Protocol: Synthesis via Chloromethyl Chloroformate

Causality: This protocol is designed to control the exothermic reaction and neutralize the HCl byproduct in situ, maximizing yield and purity. The use of a non-nucleophilic base like triethylamine is critical to prevent competition with the primary nucleophile, diethylamine. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants.

-

Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Reactant Addition : Dissolve diethylamine and triethylamine (1.1 equivalents) in DCM and add the solution to the flask.

-

Cooling : Cool the reaction mixture to 0°C using an ice bath. This is crucial to manage the exothermicity of the reaction.

-

Slow Addition : Add a solution of chloromethyl chloroformate (1.0 equivalent) in DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Workup :

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Chloromethyl Diethylcarbamate.

Spectroscopic Analysis and Structural Elucidation

The structure of Chloromethyl Diethylcarbamate is unequivocally confirmed using a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.[6][7][8][9]

| Technique | Observed Feature | Typical Range/Value |

| ¹H NMR | -CH₂Cl Protons (singlet) | ~5.0-5.5 ppm |

| -NCH₂- Protons (quartet) | ~3.3-3.5 ppm | |

| -CH₃ Protons (triplet) | ~1.1-1.3 ppm | |

| ¹³C NMR | C=O Carbon | ~150-160 ppm |

| -CH₂Cl Carbon | ~70-80 ppm | |

| -NCH₂- Carbon | ~40-45 ppm | |

| IR Spectroscopy | C=O Stretch (Carbamate) | ~1700-1740 cm⁻¹ (strong) |

| C-O Stretch | ~1200-1260 cm⁻¹ | |

| C-Cl Stretch | ~650-850 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 165 (for ³⁵Cl), 167 (for ³⁷Cl) |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the proton environments.[2] The characteristic singlet for the chloromethyl protons is typically found downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.[2] ¹³C NMR confirms the presence of all unique carbon atoms, including the carbonyl carbon of the carbamate group.[2]

-

Infrared (IR) Spectroscopy : IR is instrumental in identifying functional groups. A strong absorption band in the 1700-1740 cm⁻¹ region is a definitive indicator of the carbamate's carbonyl (C=O) stretching vibration.[2][7]

-

Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern.[6] The presence of chlorine is readily identified by the characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.

Reactivity and Chemical Behavior

The synthetic utility of Chloromethyl Diethylcarbamate stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile.[10] This allows for the covalent attachment of the (diethylcarbamoyl)oxymethyl moiety to a wide array of nucleophiles.[2]

Nucleophilic Substitution

The primary reaction pathway is a nucleophilic substitution (S_N2) reaction, where the chloride ion, a good leaving group, is displaced by a nucleophile.[11] This reaction is fundamental to its application as an alkylating agent for alcohols, phenols, amines, and thiols.[2]

-

Mechanism : The reaction proceeds via a backside attack on the electrophilic carbon of the chloromethyl group by the nucleophile. This leads to a five-coordinate transition state, followed by the inversion of stereochemistry (though not relevant for this achiral substrate) and displacement of the chloride ion.[10]

Caption: General S_N2 mechanism with Chloromethyl Diethylcarbamate.

This reactivity is the cornerstone of its use in prodrug synthesis. By reacting Chloromethyl Diethylcarbamate with a hydroxyl, amino, or thiol group on a parent drug molecule, a carbamate-linked prodrug is formed. This linkage is often designed to be cleaved in vivo, releasing the active drug.[10]

Safety and Handling

Chloromethyl Diethylcarbamate is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Classification :

Protocol for Safe Handling

Causality: These measures are essential to mitigate the corrosive nature of the compound and prevent inhalation of potentially harmful vapors.

-

Ventilation : Always handle Chloromethyl Diethylcarbamate in a well-ventilated chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, alcohols, and amines.[14][15] Store in a refrigerator at 2-8°C for long-term stability.[5]

-

Spill Management : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[13]

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][14]

Applications in Research and Development

The primary application of Chloromethyl Diethylcarbamate is as a versatile intermediate in organic synthesis.[1]

-

Prodrug Synthesis : It is a key reagent for creating prodrugs from parent molecules containing nucleophilic functional groups. The resulting (diethylcarbamoyl)oxymethyl linker can alter solubility, improve membrane permeability, and control the release of the active pharmaceutical ingredient (API).[2]

-

Building Block : Beyond prodrugs, it serves as a valuable building block for constructing more complex molecular frameworks.[2] The introduction of the diethylcarbamate group can influence the electronic and steric properties of a molecule, thereby tuning its reactivity and potential biological activity.[10]

-

Protecting Group Chemistry : The (diethylcarbamoyl)oxymethyl group can be used as a protecting group for alcohols and phenols, which can be cleaved under specific conditions.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14800940, Chloromethyl diethylcarbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chloromethyl Diethylcarbamate | CAS No : 133217-92-2. Retrieved from [Link]

-

ECHA. (n.d.). Chemical Label for Chloromethyl Diethylcarbamate. Retrieved from [Link]

-

Houghtaling, J., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62754, Chloromethyl chloroformate. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloromethyl Diethylcarbamate | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. lehigh.edu [lehigh.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

- 15. Chloromethyl chloroformate | C2H2Cl2O2 | CID 62754 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Chloromethyl Diethylcarbamate

Abstract: This technical guide provides a comprehensive examination of Chloromethyl Diethylcarbamate (CMDC), a bifunctional chemical intermediate of significant interest in medicinal chemistry and drug development. We will dissect its core mechanism of action, which is rooted in its potent electrophilicity, and explore its primary application as a linking agent in the synthesis of carrier-linked prodrugs. This document is intended for researchers, chemists, and drug development professionals, offering a blend of fundamental chemical principles, practical applications, and detailed experimental considerations.

Introduction to Carbamates and Chloromethyl Diethylcarbamate

The carbamate group is a cornerstone structural motif in modern medicinal chemistry, valued for its exceptional chemical and proteolytic stability, its ability to permeate cell membranes, and its resemblance to a peptide bond.[1][2][3] These properties have led to the widespread use of carbamates in approved therapeutic agents, where they can be integral to drug-target interactions or serve to enhance the biological and pharmacokinetic properties of a parent molecule.[1][3][4]

Within this chemical class, Chloromethyl Diethylcarbamate (CMDC) emerges as a specialized reagent. It is a bifunctional molecule that marries the stability of the N,N-disubstituted carbamate moiety with the high reactivity of a chloromethyl group.[5] This unique duality makes CMDC not a therapeutic agent itself, but a critical intermediate used to covalently modify other molecules, particularly in the strategic design of prodrugs.[6][7][8] This guide will elucidate the chemical principles that govern its reactivity and demonstrate how this reactivity is harnessed to achieve specific therapeutic goals.

Physicochemical Properties and Core Reactivity

The mechanism of action of CMDC is a direct consequence of its molecular architecture. The molecule can be conceptually divided into two key functional domains: an electrophilic core responsible for reactivity and a modulating carbamate moiety that influences stability and physicochemical properties.

| Property | Value |

| IUPAC Name | chloromethyl N,N-diethylcarbamate |

| CAS Number | 133217-92-2 |

| Molecular Formula | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol |

| Appearance | Colorless to Pale Yellow Oil |

| Primary Classification | Bifunctional Reagent / Alkylating Agent |

| Primary Application | Intermediate in prodrug synthesis |

The Electrophilic Core: The Chloromethyl Group

The primary site of reactivity on CMDC is the carbon atom of the chloromethyl (-CH₂Cl) group.[5][6] The high electronegativity of the adjacent oxygen and the chlorine atom induces a significant partial positive charge (δ+) on this carbon, rendering it a potent electrophile. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility, allowing chemists to use CMDC to covalently attach the (diethylcarbamoyl)oxymethyl moiety to a variety of substrates.[6]

The Modulating Moiety: The Diethylcarbamate Group

In contrast to the reactive chloromethyl group, the N,N-diethylcarbamate portion of the molecule is characterized by its stability.[1][4] As a disubstituted carbamate, it is resistant to hydrolysis and enzymatic degradation by proteases.[1][6] This stability is crucial for its role in prodrug design, ensuring the linking promoiety remains intact until it reaches its intended biological target.[6] Additionally, the carbamate group can modulate the physicochemical properties of a molecule, such as lipophilicity, which can be fine-tuned to enhance membrane permeability and oral bioavailability.[1][6]

Core Mechanism of Action: Nucleophilic Alkylation

The fundamental mechanism of action for Chloromethyl Diethylcarbamate is that of an alkylating agent .[6][10] Alkylating agents are strong electrophiles that react with nucleophilic functional groups in biological macromolecules, forming stable covalent bonds.[11][12][13] This reaction, termed alkylation, can profoundly disrupt the normal function of the target molecule.

The reaction of CMDC with a nucleophile (Nu⁻) proceeds primarily via a bimolecular nucleophilic substitution (Sₙ2) mechanism .[5][14] In this one-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride leaving group departs simultaneously.[14]

Key biological nucleophiles susceptible to alkylation by CMDC include:

-

Thiolates (RS⁻): The deprotonated sulfhydryl groups of cysteine residues in proteins are soft, highly reactive nucleophiles that are common targets for alkylating agents.[15][16]

-

Amines (RNH₂): The side chains of lysine and arginine residues, as well as the N-termini of proteins and the nitrogen atoms on DNA bases (e.g., guanine), are potent nucleophiles.[15]

-

Hydroxyls (RO⁻): The deprotonated side chains of serine, threonine, and tyrosine residues can also act as nucleophiles.

The formation of a covalent adduct with these residues can lead to irreversible enzyme inhibition, disruption of protein-protein interactions, or DNA damage, which can trigger apoptosis in rapidly dividing cells.[10][11]

Application in Prodrug Design

While CMDC is a potent alkylating agent, its primary utility in drug development is not direct cytotoxicity but rather its role as a linker for carrier-linked prodrugs .[5][6] A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmaceutical ingredient (API).[1] This strategy is used to overcome limitations of the parent drug, such as poor solubility, rapid first-pass metabolism, or low bioavailability.[1][17]

CMDC is used to attach a (diethylcarbamoyl)oxymethyl promoiety to a nucleophilic functional group (e.g., a phenol, alcohol, or amine) on an API.[5][6] The reaction follows the Sₙ2 mechanism described previously, where the API acts as the nucleophile. The resulting prodrug is designed to be stable in the gastrointestinal tract and bloodstream but susceptible to cleavage by enzymes (primarily esterases) at the target site, releasing the active API, carbon dioxide, and diethylamine.[1]

This approach leverages the reactivity of CMDC in a controlled, synthetic context to create a stable, bioreversible linkage, effectively masking a functional group on the API until its release is biologically triggered.

Experimental Protocols & Analysis

Protocol: Synthesis of a Diethylcarbamoyloxymethyl-Linked Prodrug from a Phenolic API

This protocol describes a general method for the O-alkylation of a phenol-containing API using CMDC. Causality: The choice of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity. The base (K₂CO₃) is required to deprotonate the weakly acidic phenol, generating the more potent phenoxide nucleophile needed to attack the electrophilic CMDC.

Materials:

-

Phenol-containing API

-

Chloromethyl Diethylcarbamate (CMDC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the phenol-containing API (1.0 eq) and anhydrous DMF.

-

Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir the suspension at room temperature for 20 minutes.

-

CMDC Addition: Add Chloromethyl Diethylcarbamate (1.2 eq) dropwise to the suspension.

-

Reaction Monitoring: Heat the reaction to 60°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure prodrug.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Condition | Rationale |

| Nucleophile | Phenolic API (1.0 eq) | The active drug to be modified. |

| Electrophile | CMDC (1.2 eq) | Provides the promoiety; slight excess ensures completion. |

| Base | K₂CO₃ (1.5 eq) | Deprotonates the phenol to generate the nucleophile. |

| Solvent | Anhydrous DMF | Polar aprotic solvent favors Sₙ2 kinetics. |

| Temperature | 60°C | Provides activation energy without degrading reagents. |

| Analysis | HPLC, LC-MS, GC-MS | To monitor reaction and confirm product identity/purity.[6][18] |

Analytical Characterization

The purity of CMDC and the success of synthetic reactions employing it are typically assessed using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the conversion of a polar API to its more lipophilic prodrug derivative.[19] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can be used to analyze the volatile CMDC reagent itself.[20] Final confirmation of the synthesized prodrug's structure is essential and is achieved through mass spectrometry and NMR.

Safety and Handling

Chloromethyl Diethylcarbamate is a hazardous substance that requires careful handling.

-

Hazards: It is classified as corrosive and is known to cause severe skin burns and eye damage.[9][21] Inhalation may cause irritation of the respiratory tract.[21]

-

Precautions: Always handle CMDC in a well-ventilated chemical fume hood.[21] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.[21] Avoid contact with skin, eyes, and clothing.

Conclusion

Chloromethyl Diethylcarbamate is a powerful and versatile chemical tool whose mechanism of action is defined by the electrophilic nature of its chloromethyl group. This inherent reactivity allows it to function as a potent alkylating agent, capable of forming covalent bonds with a wide range of biological and chemical nucleophiles. While this property underlies its potential toxicity, it is precisely this reactivity that is expertly harnessed in the field of medicinal chemistry. Its most prominent application—the synthesis of carrier-linked prodrugs—transforms a potentially disruptive alkylation reaction into a controlled, strategic method for enhancing the therapeutic potential of active pharmaceutical ingredients. A thorough understanding of its Sₙ2-driven mechanism is paramount for its safe handling and effective application in the development of next-generation therapeutics.

References

-

Kraljević, S. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Kraljević, S. et al. (2021). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

Thorberg, S. O. et al. (1987). Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine. PubMed. Available at: [Link]

-

PubChem - NIH (n.d.). Chloromethyl diethylcarbamate. Available at: [Link]

-

Valente, S. et al. (2011). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. PubMed. Available at: [Link]

-

Pharmaffiliates (n.d.). CAS No : 133217-92-2 | Product Name : Chloromethyl Diethylcarbamate. Available at: [Link]

-

Wikipedia (n.d.). Alkylating antineoplastic agent. Available at: [Link]

-

ResearchGate (n.d.). Alkylating Agents | Request PDF. Available at: [Link]

-

NIH (2015). Alkylating Agents - LiverTox - NCBI Bookshelf. Available at: [Link]

-

ResearchGate (n.d.). Alkylating Agents. Available at: [Link]

-

S V R Government Degree College (n.d.). Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. Available at: [Link]

-

Chemistry LibreTexts (2020). 7.8: Biological Nucleophilic Substitution Reactions. Available at: [Link]

-

Encyclopedia.pub (2023). Analytical Methods for Dithiocarbamate Detection. Available at: [Link]

-

Parvez, S. et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed. Available at: [Link]

- Google Patents (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbamate ester derivatives as potential prodrugs of the presynaptic dopamine autoreceptor agonist (-)-3-(3-hydroxyphenyl)-N-propylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. svrkgdc.ac.in [svrkgdc.ac.in]

- 20. US6911558B2 - Method for purifying chloromethyl chloroformate - Google Patents [patents.google.com]

- 21. fishersci.com [fishersci.com]

Chloromethyl Diethylcarbamate: A Bifunctional Intermediate for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Role of Reactive Intermediates in Modern Medicinal Chemistry

In the intricate landscape of drug discovery and development, the ability to precisely modify molecular structures is paramount. Reactive intermediates serve as the workhorses of synthetic organic chemistry, enabling the construction of complex therapeutic agents. Among these, bifunctional reagents—molecules possessing two distinct reactive centers—offer a streamlined approach to introducing critical functionalities. Chloromethyl diethylcarbamate stands out as a specialized yet highly valuable reagent, combining a reactive chloromethyl group with a stable diethylcarbamate moiety. This guide provides a comprehensive technical overview of chloromethyl diethylcarbamate, from its fundamental chemical properties to its strategic application in the design of innovative prodrugs. As Senior Application Scientists, our aim is to not only present established protocols but to also impart a deeper understanding of the underlying chemical principles that drive its utility in the pharmaceutical sciences.

Core Characteristics of Chloromethyl Diethylcarbamate

Chloromethyl diethylcarbamate (C₆H₁₂ClNO₂) is a colorless to pale yellow oil at room temperature.[1] Its molecular structure features two key components that dictate its reactivity and utility: a highly electrophilic chloromethyl group and a chemically stable N,N-diethylcarbamate functional group.[2] This dual nature allows it to act as a versatile building block for introducing the (diethylcarbamoyl)oxymethyl moiety onto various substrates.[2]

| Property | Value | Source |

| CAS Number | 133217-92-2 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [4] |

| Molecular Weight | 165.62 g/mol | [1][4] |

| Appearance | Colourless to Pale Yellow Oil | [1] |

The carbamate group is a cornerstone in medicinal chemistry due to its excellent chemical and proteolytic stability and its ability to enhance cell membrane permeability.[5][6] This stability is a key attribute that makes chloromethyl diethylcarbamate a valuable intermediate in the synthesis of prodrugs and other complex molecules.[5][7]

Synthesis and Purification: A Protocol Rooted in Controlled Reactivity

The synthesis of chloromethyl diethylcarbamate is typically achieved through the reaction of chloromethyl chloroformate with diethylamine. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate. Careful control of reaction conditions is crucial to maximize yield and purity while minimizing side reactions.

Experimental Protocol: Synthesis of Chloromethyl Diethylcarbamate

Objective: To synthesize chloromethyl diethylcarbamate from chloromethyl chloroformate and diethylamine.

Materials:

-

Chloromethyl chloroformate

-

Diethylamine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous aprotic solvent under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Addition of Chloroformate: Slowly add a solution of chloromethyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution via the dropping funnel. The temperature should be maintained between 0°C and 10°C to control the exothermic nature of the reaction.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[2]

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure chloromethyl diethylcarbamate.[2]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Chloromethyl chloroformate is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere prevents its decomposition.[8]

-

Low Temperature: The reaction is exothermic. Maintaining a low temperature minimizes the formation of byproducts and prevents the degradation of the product.[5]

-

Tertiary Amine Base: The reaction generates hydrochloric acid as a byproduct. The tertiary amine base neutralizes the acid, preventing side reactions and driving the reaction to completion.[5]

The Reactive Nature of Chloromethyl Diethylcarbamate: A Mechanistic Perspective

The primary utility of chloromethyl diethylcarbamate stems from the reactivity of its chloromethyl group. This group serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.

Caption: General workflow for the application of Chloromethyl Diethylcarbamate.

This reactivity allows for the covalent attachment of the (diethylcarbamoyl)oxymethyl moiety to various functional groups present in drug molecules, such as hydroxyls, amines, and thiols.[2][5] The reaction proceeds via a classic Sɴ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[5]

Application in Drug Development: The Prodrug Strategy

A significant application of chloromethyl diethylcarbamate is in the creation of prodrugs.[2][3] Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient.[7] This strategy is employed to overcome various challenges in drug delivery, such as poor solubility, low bioavailability, and off-target toxicity.[7]

The (diethylcarbamoyl)oxymethyl group introduced by chloromethyl diethylcarbamate can form a linker that is stable in the gastrointestinal tract and bloodstream but is susceptible to cleavage by enzymes at the target site, releasing the active drug.[5]

Caption: Prodrug activation via enzymatic cleavage of the carbamate linker.

Case Study: Carbamate-Linked Prodrugs in Chemotherapy

In the realm of oncology, prodrug strategies are often employed to enhance the therapeutic index of potent cytotoxic agents. For instance, the carbamoylating moiety can contribute to the overall antineoplastic activity.[9][10] In some cases, the carbamate linkage is designed to be cleaved by specific tumor-associated enzymes, leading to a targeted release of the active drug within the tumor microenvironment. This approach is exemplified in the development of duocarmycin-like prodrugs, where chloromethyl-containing building blocks are used to assemble complex molecular frameworks with potential therapeutic applications.[5][11]

Spectroscopic Characterization

The structure of chloromethyl diethylcarbamate and its derivatives can be confirmed using a variety of spectroscopic techniques.

| Technique | Observed Feature | Typical Range/Value |

| ¹H NMR | -CH₂Cl Protons (singlet) | ~5.0-5.5 ppm[2] |

| ¹³C NMR | C=O Carbon | ~170-180 ppm[2] |

| IR Spectroscopy | C=O Stretch | ~1700-1740 cm⁻¹[2] |

| Mass Spectrometry | Molecular Ion Peak (M+) | 165.05565 Da (Monoisotopic)[4][12] |

Safety and Handling

Chloromethyl diethylcarbamate is a reactive chemical and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage.[4]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8][13] Keep away from heat, sparks, and open flames.[13]

-

Incompatibilities: Avoid contact with water, strong bases, oxidizing agents, alcohols, and amines.[8][13] Contact with water can liberate toxic gas.[13]

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: If on skin, wash with plenty of soap and water. Take off contaminated clothing immediately.[13]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[13]

Conclusion: A Versatile Tool for the Medicinal Chemist

Chloromethyl diethylcarbamate is a powerful and versatile reactive intermediate with significant applications in drug development, particularly in the synthesis of prodrugs. Its bifunctional nature allows for the strategic introduction of the stable and membrane-permeable diethylcarbamate moiety onto drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the demand for more sophisticated and targeted therapies continues to grow, the role of such specialized reagents in the medicinal chemist's toolbox will undoubtedly become even more critical.

References

- Benchchem. (n.d.). Chloromethyl N,N-Dimethylcarbamate|CAS 49622-08-4.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Benchchem. (n.d.). Chloromethyl Diethylcarbamate | 133217-92-2.

- National Center for Biotechnology Information. (n.d.). Chloromethyl diethylcarbamate. PubChem.

- Pharmaffiliates. (n.d.). Chloromethyl Diethylcarbamate | CAS No : 133217-92-2.

- Santa Cruz Biotechnology. (n.d.). Chloromethyl Diethylcarbamate | CAS 133217-92-2.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- New Jersey Department of Health. (n.d.). DIETHYLCARBAMOYL CHLORIDE.

- PubChemLite. (n.d.). Chloromethyl diethylcarbamate (C6H12ClNO2).

-

Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. Molecular Cancer Therapeutics, 5(4), 969–976. [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

- SRIRAMCHEM. (n.d.). Chloromethyl Diethylcarbamate.

- Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. PubMed.

-

Bengtsson, C., & Gravenfors, Y. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4818. [Link]

-

Talath, S., & Gadad, A. K. (2006). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 2(3), 299–313. [Link]

- Penketh, P. A., Shyam, K., & Sartorelli, A. C. (2006). Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine. ResearchGate.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Chloromethyl diethylcarbamate | C6H12ClNO2 | CID 14800940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action of the chloroethylating and carbamoylating moieties of the prodrug cloretazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug [mdpi.com]

- 12. PubChemLite - Chloromethyl diethylcarbamate (C6H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Chloromethyl Diethylcarbamate as a Prodrug Moiety

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of chloromethyl diethylcarbamate, a versatile moiety in prodrug design. We will delve into its synthesis, mechanism of action, and the critical experimental workflows required for its successful application in drug development. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding for researchers in the field.

The Strategic Imperative for Prodrugs: Overcoming Pharmaceutical Hurdles

The journey of a drug candidate from discovery to clinical application is often fraught with challenges related to its physicochemical and pharmacokinetic properties.[1] Poor aqueous solubility, limited membrane permeability, rapid first-pass metabolism, and undesirable taste or odor can all lead to suboptimal therapeutic outcomes.[2] The prodrug approach offers a strategic solution to these issues by masking the active pharmaceutical ingredient (API) with a bioreversible moiety.[1][2] This temporary modification enhances the drug's delivery and absorption, with the expectation that it will be cleaved in vivo to release the parent drug at the desired site of action.[1]

Carbamate linkages have emerged as a particularly effective and widely utilized tool in prodrug design due to their inherent stability and susceptibility to enzymatic hydrolysis.[3][4] The chloromethyl diethylcarbamate moiety, the focus of this guide, offers a specific and tunable linker for creating prodrugs of amine-, hydroxyl-, and thiol-containing drugs.

Synthesis and Characterization of Chloromethyl Diethylcarbamate

The synthesis of chloromethyl diethylcarbamate is a critical first step and requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Pathway: Nucleophilic Acyl Substitution

The most common and efficient method for synthesizing chloromethyl diethylcarbamate involves the reaction of diethylamine with chloromethyl chloroformate . This reaction is a nucleophilic acyl substitution where the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of chloromethyl chloroformate.

Caption: General reaction scheme for the synthesis of chloromethyl diethylcarbamate.

Detailed Experimental Protocol: Synthesis of Chloromethyl Diethylcarbamate

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

Diethylamine

-

Chloromethyl chloroformate

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a fume hood, dissolve diethylamine (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition of Chloromethyl Chloroformate: Slowly add chloromethyl chloroformate (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred diethylamine solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (diethylamine hydrochloride) will be observed.

-

Workup: Filter the reaction mixture to remove the diethylamine hydrochloride precipitate. Wash the filtrate with a small amount of cold, saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure chloromethyl diethylcarbamate.

Safety Precautions: Chloromethyl chloroformate is a corrosive and toxic compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Characterization

The identity and purity of the synthesized chloromethyl diethylcarbamate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbamate carbonyl stretch.